2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClOS |
|---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11ClOS/c10-9-7(4-5-12-9)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2 |
InChI Key |
DMQYSCUFFTWBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=C(SC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorothiophen 3 Yl Cyclopentan 1 Ol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. amazonaws.com This process involves breaking bonds (disconnections) to reveal simpler structures, which correspond to reliable forward reactions. amazonaws.comlkouniv.ac.in
Disconnection Strategies Based on Carbon-Carbon Bond Formation
The most strategic carbon-carbon bond to disconnect in 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol is the one linking the thiophene (B33073) ring to the cyclopentanol (B49286) ring (C-C disconnection, Path A in the figure below). This disconnection is powerful because it separates the molecule into two key fragments: a cyclopentane-based unit and a thiophene-based unit.
This disconnection suggests a forward synthesis involving the reaction of a 3-thienyl nucleophile with a cyclopentane-based electrophile. For instance, a Grignard reagent or an organolithium species derived from 2-chlorothiophene (B1346680) could act as the nucleophile, attacking an electrophilic center on the cyclopentane (B165970) ring, such as the carbonyl carbon of cyclopentanone (B42830) or an epoxide.
Alternatively, a disconnection within the cyclopentane ring itself (Path B) can be considered. This approach breaks the carbocyclic ring into an acyclic precursor. Such strategies often rely on intramolecular cyclization reactions, like an aldol (B89426) condensation or a ring-closing metathesis, to form the five-membered ring in the forward synthesis. organic-chemistry.org
Plausible Retrosynthetic Disconnections for the Target Compound
| Disconnection Path | Bond Cleaved | Precursor Fragments (Synthons) | Potential Reagents for Forward Synthesis |
| Path A | Thiophene-Cyclopentane | 2-Chlorothiophen-3-yl anion and Cyclopentanone-derived cation | 3-Lithio-2-chlorothiophene and Cyclopentanone |
| Path B | C-C within Cyclopentane | Acyclic dicarbonyl or related bifunctional compound | Linear aldehyde-ketone for intramolecular aldol cyclization |
This table outlines primary retrosynthetic strategies for simplifying the target molecule.
Disconnection Strategies Based on Heteroatom Functionalization
Functional Group Interconversion (FGI) is a key retrosynthetic tool that involves changing one functional group into another to facilitate further disconnections. lkouniv.ac.inimperial.ac.uk For the target molecule, the most logical FGI is the conversion of the hydroxyl group of the cyclopentanol into a ketone (FGI, Path C).
This leads to the precursor 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one. This transformation is strategically advantageous because the synthesis of the carbon skeleton via nucleophilic addition to a ketone (as suggested by the C-C disconnection in Path A) is a common and reliable transformation. The forward reaction would then involve the stereoselective reduction of the ketone to the desired alcohol. This reduction step is often crucial for establishing the final stereochemistry of the hydroxyl group relative to the thiophene substituent.
Stereoselective Synthetic Routes
Achieving the correct three-dimensional structure of this compound, which contains two adjacent stereocenters, requires precise control over the synthetic reactions. This is accomplished through stereoselective synthesis.
Enantioselective Approaches to the Cyclopentanol Core
Asymmetric Catalysis : The reduction of a prochiral cyclopentanone precursor can be achieved with high enantioselectivity using a chiral catalyst. For instance, Noyori's asymmetric hydrogenation protocols are effective for the chemo- and enantioselective reduction of α,β-unsaturated carbonyl groups. acs.org
Enzymatic Resolution : A racemic mixture of the cyclopentanol can be resolved using lipases, which selectively acylate one enantiomer, allowing for the separation of the two. acs.org This chemoenzymatic approach is a powerful tool for obtaining enantiopure alcohols.
Chiral Pool Synthesis : Starting from naturally occurring chiral molecules, such as sugars or amino acids, multi-step sequences can be designed to construct the chiral cyclopentane ring. rsc.org
Diastereoselective Control in Forming the Thiophene-Cyclopentane Linkage
Once a chiral cyclopentane core is established, the next challenge is to control the stereochemistry of the newly formed stereocenter when the thiophene ring is attached. This relative stereocontrol is known as diastereoselectivity.
If the synthesis proceeds through the addition of a thienyl nucleophile to a chiral cyclopentanone, the existing stereocenters on the cyclopentanone can direct the approach of the incoming nucleophile. For instance, a bulky substituent on the ring may block one face, favoring attack from the opposite, less hindered face. This is known as substrate-controlled diastereoselection. The diastereoselectivity of such nucleophilic additions can often be predicted using models like the Felkin-Anh model.
Alternatively, if the cyclopentanol's hydroxyl group is already in place, it can direct the substitution reaction. For example, the hydroxyl group could coordinate to a Lewis acid catalyst, influencing the conformation of the ring and directing the approach of the thiophene unit. Hydrogen bonding between a hydroxyl group and incoming nucleophiles has been shown to be effective in directing aza-Michael reactions to cyclopentenones with excellent diastereoselectivity. thieme-connect.de
Influence of Chiral Catalysts and Auxiliaries on Overall Stereochemistry
When substrate control is insufficient, external sources of chirality, such as chiral catalysts or auxiliaries, are employed to achieve high stereoselectivity. sigmaaldrich.com
Chiral Catalysts : A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over others. youtube.com For example, in a coupling reaction between a thiophene derivative and a cyclopentene (B43876) precursor, a chiral palladium or rhodium complex could be used to control the facial selectivity of the addition, leading to a highly enantioenriched product. nih.govorganic-chemistry.org Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a powerful strategy for constructing chiral five-membered rings. researchgate.net
Chiral Auxiliaries : A chiral auxiliary is a chiral molecule that is temporarily attached to a starting material. researchgate.netwikipedia.org It directs the stereochemical outcome of a subsequent reaction and is then removed. For example, a chiral oxazolidinone, such as an Evans auxiliary, could be attached to a cyclopentane precursor to direct the diastereoselective alkylation or aldol reaction that forms the thiophene-cyclopentane bond. researchgate.netyoutube.com The auxiliary creates steric bias, forcing the reagents to approach from a specific direction, thus controlling the formation of the new stereocenter. After the key bond-forming step, the auxiliary is cleaved to yield the desired chiral product.
Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Example | Typical Application | Reference |
| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol Reactions, Alkylations | researchgate.netyoutube.com |
| Camphor Derivatives | Helmchen's Auxiliaries | Asymmetric Diels-Alder Reactions, Alkylations | researchgate.net |
| Pseudoephedrine | Myers' Auxiliary | Asymmetric Alkylation of Amides | wikipedia.org |
| Sulfinamides | Ellman's Auxiliary | Asymmetric Synthesis of Amines | sigmaaldrich.com |
This interactive table summarizes common chiral auxiliaries and their applications in controlling stereochemistry.
Key Reaction Intermediates and Precursors
The convergent synthesis of the target compound relies on the efficient preparation of two primary building blocks: a suitably functionalized 2-chlorothiophene and a reactive cyclopentanone or cyclopentene precursor.
Synthesis of Substituted Chlorothiophene Building Blocks
The foundation of the thiophene component is 2-chlorothiophene. Various methods exist for its preparation, often starting from thiophene itself. A common industrial approach involves the direct chlorination of thiophene. For instance, passing chlorine gas through a solution of thiophene in a solvent like ethylene (B1197577) dichloride at controlled temperatures yields 2-chlorothiophene after neutralization and purification. Another patented method generates chlorine in situ from the reaction of concentrated hydrochloric acid and hydrogen peroxide at low temperatures (-10 to 0 °C), which then chlorinates the thiophene. google.com This method is noted for its high yield and selectivity. google.com Other laboratory-scale methods may utilize chlorinating agents like N-chloro-N-(phenylsulfonyl)benzenesulfonamide. chemicalbook.com
To facilitate coupling with the cyclopentane moiety at the 3-position, further functionalization of 2-chlorothiophene is required. A key intermediate for this purpose is 3-bromo-2-chlorothiophene (B1270748). 007chemicals.combldpharm.com This precursor can be prepared through the bromination of 2-chlorothiophene. Alternatively, routes starting from polyhalogenated thiophenes, such as the selective dehalogenation of 2,3,5-tribromothiophene (B1329576) with zinc dust in acetic acid, can provide 3-bromothiophene, which would then require chlorination. orgsyn.orgscispace.com Once 3-bromo-2-chlorothiophene is obtained, it can be converted into various reactive intermediates, such as a Grignard reagent or a boronic acid/ester, making it ready for cross-coupling reactions.
Table 1: Selected Synthetic Methods for 2-Chlorothiophene
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| Thiophene | Chlorine (gas), Ethylene dichloride | Heat to 35-40 °C | High | |
| Thiophene | 30% HCl, 30% H₂O₂, Triethylamine | -10 to 0 °C, 10h incubation | 96.4% | google.com |
| Thiophene | N-chloro-N-(phenylsulfonyl)benzenesulfonamide, MeCN | 20-25 °C, 10-15 min | High | chemicalbook.com |
Preparation of Cyclopentanone or Cyclopentene Precursors
The cyclopentane portion of the target molecule can be derived from readily available precursors like cyclopentanone or 2-cyclopentenone. 2-Cyclopentenone is a versatile starting material found in numerous natural products and serves as a key intermediate. wikipedia.org Its synthesis can be achieved through various routes, including the acid-catalyzed dehydration of cyclopentanediols, the Nazarov cyclization of divinyl ketones, or the Saegusa–Ito oxidation of cyclopentanones. wikipedia.org An industrial synthesis involves the elimination of α-bromo-cyclopentanone using lithium carbonate. wikipedia.org
For coupling reactions, these precursors may need to be functionalized. For example, α-bromocyclopentanone can serve as an electrophilic partner. Substituted cyclopentanones can also be prepared via Dieckmann condensation of adipic esters, followed by alkylation, hydrolysis, and decarboxylation. google.com Furthermore, organocatalytic methods, such as the double Michael addition of α,β-unsaturated aldehydes to β-keto esters, can produce highly functionalized cyclopentanones with multiple stereocenters. acs.org These varied methods provide a toolbox for creating a cyclopentane ring suitable for subsequent linkage to the chlorothiophene unit.
Table 2: Common Synthetic Strategies for Cyclopentenone Core
| Strategy | Precursors | Typical Catalyst/Reagent | Description | Reference |
| Nazarov Cyclization | Divinyl ketones | Lewis or Brønsted acid | Electrocyclic ring closure to form the five-membered ring. | wikipedia.org |
| Pauson-Khand Reaction | Alkene, Alkyne, CO | [Co₂(CO)₈] | A [2+2+1] cycloaddition to assemble the cyclopentenone ring. | thieme-connect.com |
| Elimination | α-halocyclopentanone | Base (e.g., Li₂CO₃) | Elimination of H-X to form the double bond. | wikipedia.org |
| Ring-Closing Metathesis | Acyclic dienes | Grubbs' catalyst | Intramolecular olefin metathesis to form the cyclic enone. | wikipedia.org |
Catalytic Approaches to C-C and C-Heteroatom Bond Formation
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the thiophene C3 position and the cyclopentane C2 position. Modern catalytic methods provide powerful tools to achieve this transformation efficiently.
Transition Metal-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization
Transition metal-catalyzed cross-coupling reactions are highly effective for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for this synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org
A plausible Suzuki coupling strategy would involve the reaction of a (2-chlorothiophen-3-yl)boronic acid or its ester with a cyclopentenyl halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Thienylboronic acids can be challenging substrates, but success often depends on a highly active catalyst, appropriate base, and solvent system to ensure the solubility of the coupling partners. ntnu.no The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the cyclopentenyl electrophile, followed by transmetalation with the thienylboronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgorganic-chemistry.org
Alternatively, the Negishi coupling offers a powerful approach by reacting a 3-thienylzinc halide with a cyclopentenyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and ability to couple sp², and sp³ carbon centers. wikipedia.orgnih.gov An organozinc reagent, such as (2-chlorothiophen-3-yl)zinc bromide, could be generated in situ from 3-bromo-2-chlorothiophene and coupled with a suitable cyclopentanone precursor, such as 2-bromocyclopentanone.
Organocatalytic Methods for Cyclopentane Ring Formation
Organocatalysis provides an alternative, metal-free approach to forming the substituted cyclopentane ring, often with high stereocontrol. One prominent strategy is the Michael addition of a nucleophile to an α,β-unsaturated acceptor like 2-cyclopentenone. nii.ac.jpmdpi.com
In this context, a thiophene-containing nucleophile could be added to 2-cyclopentenone. For example, a malonate substituted with a 2-chlorothiophene group could serve as the Michael donor. Chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives), activate the enone by forming an iminium ion, which then reacts with the nucleophile. nii.ac.jp This approach allows for the enantioselective construction of β-chiral cyclopentanones. nii.ac.jpmdpi.com
Another powerful organocatalytic strategy involves cascade or domino reactions. A tandem conjugate addition/α-alkylation sequence can be used to build a functionalized cyclopentane ring in a single step. acs.org For example, a Michael acceptor containing the 2-chlorothiophene moiety could react with an enal, catalyzed by a diarylprolinol silyl (B83357) ether, to construct the cyclopentane ring with multiple stereocenters formed with high enantioselectivity. acs.org
Functional Group Transformations and Manipulations
The final step in the synthesis of this compound typically involves the reduction of a ketone precursor, 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one, to the target secondary alcohol. This transformation is a standard procedure in organic synthesis, but the stereochemical outcome is a critical consideration.
The reduction of the carbonyl group can be achieved using a variety of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction, yielding either the cis or trans diastereomer of the alcohol with respect to the thiophene substituent. The stereochemical outcome is influenced by factors such as steric hindrance, torsional strain, and the potential for chelation control. vub.ac.beacs.org For instance, the reduction of substituted cyclopentanones often shows a preference for the hydride to attack from the less sterically hindered face of the carbonyl. acs.org
For achieving high stereoselectivity, specific reducing agents and conditions can be employed. Methods using lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O) have been shown to be highly effective for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol isomers. organic-chemistry.org Careful selection of the reduction protocol is therefore essential to control the final stereochemistry of this compound.
Regioselective Hydroxylation and Reduction Methods
The introduction of the hydroxyl group onto the cyclopentane ring to form this compound is most strategically achieved through the reduction of a ketone precursor, namely 2-(2-chlorothiophen-3-yl)cyclopentan-1-one. This approach ensures high regioselectivity for the placement of the alcohol at the C-1 position of the cyclopentane ring.
A plausible synthetic pathway commences with the formation of a carbon-carbon bond between the thiophene and cyclopentanone scaffolds. One common method involves the Grignard reaction, where a 3-thienyl magnesium halide (prepared from a compound like 3-bromothiophene) reacts with cyclopentanone. orgsyn.orgchegg.com The resulting tertiary alcohol can then be subjected to further modifications. However, for the specific target compound, the key step is the reduction of the corresponding ketone.
The reduction of the carbonyl group in 2-(2-chlorothiophen-3-yl)cyclopentan-1-one to a secondary alcohol is a standard transformation in organic synthesis. Hydride-based reducing agents are typically employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones and is compatible with the chlorothiophene moiety. libretexts.orgharvard.edu The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at ambient or reduced temperatures. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with water or a dilute acid neutralizes the resulting alkoxide to yield the final alcohol product. libretexts.org
The reaction conditions can be optimized to achieve high yields, as demonstrated in the following representative data.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 2 | 95 |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 | 1 | 98 |
| Potassium Borohydride (KBH₄) | Ethanol/Water | 25 | 4 | 92 |
Strategies for Chlorination and Dechlorination on the Thiophene Ring
The manipulation of the chlorine substituent on the thiophene ring involves regioselective electrophilic aromatic substitution for chlorination and reductive dehalogenation for its removal.
Chlorination:
The synthesis of this compound can be achieved by direct chlorination of a 2-(thiophen-3-yl)cyclopentan-1-ol precursor. The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. In 3-substituted thiophenes, the directing effects of the substituent and the inherent reactivity of the thiophene ring govern the position of incoming electrophiles. The C-2 and C-5 positions are the most activated sites for electrophilic attack. researchgate.net For a 3-alkyl-type substituent like the cyclopentanol group, electrophilic substitution is strongly favored at the C-2 position due to electronic activation and lesser steric hindrance compared to the C-5 position, which is adjacent to the substituent. researchgate.netresearchgate.net
Various chlorinating agents can be employed for this transformation. N-Chlorosuccinimide (NCS) is a common and convenient reagent for the chlorination of electron-rich heterocycles. chemicalbook.com The reaction is typically performed in an inert solvent like acetonitrile (B52724) or a chlorinated solvent at room temperature or with gentle heating. Other reagents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas generated in situ from hydrochloric acid and an oxidizing agent like hydrogen peroxide, can also be utilized. google.com
The following table summarizes typical conditions for the regioselective chlorination of a 3-substituted thiophene.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile | 25 | 4 | 2-Chloro Isomer |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 | 1 | 2-Chloro Isomer |
| HCl / H₂O₂ | - | -5 to 0 | 10 | 2-Chloro Isomer |
Dechlorination:
Conversely, the chlorine atom can be removed from this compound to yield 2-(thiophen-3-yl)cyclopentan-1-ol through reductive dehalogenation. This process is valuable for creating analogs or as a deprotection step in a larger synthetic sequence. A variety of methods exist for the reductive dehalogenation of aryl halides. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other approaches include the use of metal-free reducing agents. For instance, sodium sulfite (B76179) in an aqueous medium has been shown to be effective for the reductive dehalogenation of certain heteroaryl halides. rsc.org Photoredox catalysis also offers a modern, mild approach for such transformations. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorothiophen 3 Yl Cyclopentan 1 Ol
Reactions Involving the Cyclopentanol (B49286) Hydroxyl Group
The hydroxyl (-OH) group of the cyclopentanol portion is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the adjacent bulky 2-chlorothiophen-3-yl substituent, which can introduce steric effects that modulate reaction rates and stereochemical outcomes.
Oxidation Pathways and Mechanisms to Corresponding Ketones or Acids
The secondary alcohol in 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol can be oxidized to the corresponding ketone, 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one. This transformation is a common and crucial reaction in organic synthesis. byjus.com A variety of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern oxidants. libretexts.org
Strong oxidizing agents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent), readily convert secondary alcohols to ketones. libretexts.orgchemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant that can be used. chemistrysteps.com For secondary alcohols, the oxidation typically stops at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires harsh conditions. byjus.com
Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also effective and are often preferred to avoid potential side reactions on the sensitive chlorothiophene ring. libretexts.org The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. A base (often water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com
Table 1: Common Oxidizing Agents for the Conversion of this compound to 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one
| Oxidizing Agent | Typical Conditions | Expected Product |
| Chromic Acid (H₂CrO₄) | H₂SO₄, acetone | 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one |
| Potassium Permanganate (KMnO₄) | Basic, aqueous | 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one |
| Sodium Hypochlorite (NaClO) | Acetic acid | 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one |
This table presents plausible outcomes based on established oxidation reactions of secondary alcohols.
Dehydration Reactions and Formation of Unsaturated Cyclopentene (B43876) Derivatives
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction typically proceeds through an E1 mechanism for secondary alcohols. jove.comchemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water). chemistrysteps.com
The departure of the water molecule generates a secondary carbocation intermediate at the C1 position of the cyclopentyl ring. jove.comlibretexts.org A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (β-hydrogen), leading to the formation of a double bond. Due to the structure of the cyclopentyl ring, proton abstraction can occur from either the C2 or C5 position, potentially leading to a mixture of cyclopentene derivatives.
According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. jove.com In this case, elimination towards the C2 position would yield 1-(2-Chlorothiophen-3-yl)cyclopent-1-ene. Elimination towards the C5 position would result in 3-(2-Chlorothiophen-3-yl)cyclopent-1-ene. The formation of the conjugated system in 1-(2-Chlorothiophen-3-yl)cyclopent-1-ene would likely make it the thermodynamically favored product. Carbocation rearrangements are a possibility in E1 reactions, but in this specific case, a hydride shift would lead to another secondary carbocation of similar stability, making significant rearrangement less likely. stackexchange.comchegg.com
Table 2: Potential Products from the Dehydration of this compound
| Product Name | Structure | Comments |
| 1-(2-Chlorothiophen-3-yl)cyclopent-1-ene | Thiophene (B33073) ring attached to C=C | Expected major product (Zaitsev's rule, conjugated system) |
| 3-(2-Chlorothiophen-3-yl)cyclopent-1-ene | Thiophene ring not attached to C=C | Expected minor product |
This table outlines the likely products based on the principles of E1 elimination reactions.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
Nucleophilic substitution at the secondary carbon of the cyclopentanol ring is challenging because the hydroxyl group is a poor leaving group. sketchy.com For a substitution reaction to occur, the -OH group must first be converted into a better leaving group. One common method is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl), which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). chemistrysteps.com Water is an excellent leaving group, and its departure allows for nucleophilic attack by the halide ion.
For a secondary alcohol like this compound, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. sketchy.comchemistrysteps.com
Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. youtube.com This mechanism is favored by polar protic solvents and weaker nucleophiles. A significant drawback is the potential for carbocation rearrangements and the loss of stereochemical control, leading to a racemic mixture of products if the starting alcohol is chiral. chemistrysteps.com
Sₙ2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry. sketchy.com The bulky 2-chlorothiophen-3-yl group adjacent to the reaction center may provide significant steric hindrance, potentially slowing down or disfavoring the Sₙ2 pathway. stackexchange.com
An alternative strategy to facilitate nucleophilic substitution involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be displaced by a wide range of nucleophiles under milder conditions that favor the Sₙ2 mechanism, thus avoiding carbocation formation and rearrangements. khanacademy.org
Reactivity of the Chlorothiophene Moiety
The chlorothiophene part of the molecule is an aromatic heterocycle, and its reactivity is characteristic of such systems, primarily involving electrophilic and, under certain conditions, nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns on the Thiophene Ring
The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). total-synthesis.com The substituents already present on the ring—the chlorine atom at the 2-position and the cyclopentyl group at the 3-position—will direct any incoming electrophile.
Considering the positions on the thiophene ring (C2, C3, C4, C5):
C2: Occupied by Chlorine.
C3: Occupied by the cyclopentyl group.
C4: This position is meta to the chloro group and ortho to the cyclopentyl group.
C5: This position is para to the chloro group and meta to the cyclopentyl group.
The directing effects of the two substituents must be considered. The alkyl group is activating, while the chloro group is deactivating. Electrophilic attack will preferentially occur at the most activated available position. The C5 position is activated by the resonance effect of the chlorine atom (para-directing) and is sterically accessible. The C4 position is activated by the cyclopentyl group (ortho-directing), but may experience some steric hindrance from the adjacent bulky cyclopentyl group. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, is most likely to occur at the C5 position of the thiophene ring.
Nucleophilic Aromatic Substitution Mechanisms at the Chlorine Atom
Nucleophilic aromatic substitution (SₙAr) on an aryl halide like 2-chlorothiophene (B1346680) is generally an unfavorable reaction. wikipedia.org The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). uci.edulibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org
The this compound molecule lacks such strong activating groups. The cyclopentyl group at the 3-position is electron-donating, which further deactivates the ring toward nucleophilic attack. wikipedia.org Consequently, direct displacement of the chlorine atom by common nucleophiles via the addition-elimination (SₙAr) mechanism would require very harsh reaction conditions (high temperatures and pressures) and is generally not a facile process. Alternative mechanisms for nucleophilic substitution on unactivated aryl halides exist but are less common.
Cross-Coupling Reactions of the Aryl Chloride
The 2-chloro-substituted thiophene ring in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction would involve coupling the 2-chlorothiophene moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents. For a substrate like this compound, this would allow for the synthesis of a diverse range of 2-aryl- or 2-vinyl-substituted 3-cyclopentanolylthiophenes. The reaction can be performed in various solvents, including aqueous mixtures, which adds to its practicality. harvard.edu
Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners. nrochemistry.comwikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the tolerance of a wide array of functional groups and the stability of organostannanes to air and moisture. nrochemistry.comwikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This reaction would be a viable method for introducing various organic fragments at the C2 position of the thiophene ring.
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is the premier choice. wikipedia.orgorganic-chemistry.org This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This would yield 2-alkynyl-3-(cyclopentan-1-ol)thiophenes, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The development of specialized ligands has expanded the scope of this reaction to include a vast range of amines, amides, and other nitrogen nucleophiles. wikipedia.org Applying this to the target compound would provide access to a variety of 2-amino-substituted thiophene derivatives.
The following table summarizes representative conditions for these cross-coupling reactions on analogous heteroaryl chlorides.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Arylboronic acid | K₃PO₄ | Dioxane/Water | 60-100 °C |
| Stille | Pd(PPh₃)₄ | Organostannane | - | DMF | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Et₃N | Toluene/THF | RT-80 °C |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amine | NaOtBu | Toluene | 80-110 °C |
This interactive table is based on typical conditions reported for cross-coupling reactions of heteroaryl chlorides. harvard.eduorganic-chemistry.orgtcichemicals.com
Intermolecular and Intramolecular Reaction Pathways
The presence of two distinct functional groups—the aryl chloride and the cyclopentanol—in proximity on the thiophene scaffold allows for complex intermolecular and intramolecular reactions.
The cyclopentanol group, particularly its hydroxyl function, can act as an intramolecular nucleophile. While direct nucleophilic attack on the adjacent sp²-hybridized carbon bearing the chlorine is unlikely, it could participate in cyclization reactions following an initial transformation.
For instance, after a Sonogashira coupling to install an alkyne at the C2 position, the hydroxyl group could potentially engage in a subsequent intramolecular cyclization (e.g., a hydroalkoxylation) onto the newly introduced triple bond. This would lead to the formation of a novel fused heterocyclic system containing a dihydrofuran or furan (B31954) ring fused to the thiophene core. Such cyclizations can be promoted by various catalysts, including transition metals (e.g., gold, silver, copper) or strong bases.
Similarly, if the hydroxyl group is first converted to a more potent nucleophile, such as an amine via a Mitsunobu reaction, intramolecular C-N bond formation could be envisioned. For example, an intramolecular Buchwald-Hartwig amination could potentially form a fused five- or six-membered nitrogen-containing ring, depending on the length of a linker if one were installed.
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. princeton.edu The structure of this compound is well-suited for such processes.
A hypothetical tandem reaction could be initiated by a cross-coupling reaction at the C2 position. The newly introduced functional group could then react with the cyclopentanol moiety. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization could furnish complex polycyclic structures in a single operation. organic-chemistry.org Another possibility involves a dearomative cascade reaction, where an initial intermolecular reaction at one position triggers a sequence of intramolecular events that disrupt the thiophene's aromaticity to build complex, three-dimensional structures. researchgate.net
Kinetic and Thermodynamic Studies of Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles from studies on analogous systems can provide insight into the expected behavior of its transformations.
For the cross-coupling reactions of the aryl chloride, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond. The rate of this step is significantly influenced by several factors:
Catalyst and Ligand: Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) generally accelerate the oxidative addition to aryl chlorides. researchgate.net
Substrate Electronics: The electron-rich nature of the thiophene ring can influence the rate of oxidative addition compared to electron-deficient aryl chlorides.
Reaction Temperature: As with most reactions, higher temperatures increase the reaction rate, although they can also lead to catalyst decomposition or side reactions.
Kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). From this data, the reaction order and rate constants could be determined.
The following table presents a hypothetical comparison of relative reaction rates for different cross-coupling reactions based on general knowledge of their mechanisms.
| Reaction | Relative Rate of Oxidative Addition (I > Br > Cl) | Key Rate-Influencing Factor |
| Suzuki-Miyaura | Moderate to Slow (for Chloride) | Ligand choice, Base strength |
| Stille | Moderate to Slow (for Chloride) | Transmetalation step can be rate-limiting |
| Sonogashira | Moderate to Slow (for Chloride) | Copper co-catalyst activity |
| Buchwald-Hartwig | Slow (for Chloride) | Ligand steric and electronic properties |
This interactive table illustrates general reactivity trends for aryl halides in cross-coupling reactions. harvard.edu
Isomerization processes in relation to this compound could involve the stereochemistry of the cyclopentanol ring or potential positional isomerization on the thiophene ring under harsh conditions. Thermodynamic analysis would determine the relative stability of different isomers.
For the cyclopentanol moiety, there are two diastereomers: (cis) and (trans)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol. The thermodynamic equilibrium between these isomers could be studied by subjecting either pure isomer to equilibration conditions (e.g., strong base or acid) and analyzing the resulting mixture. The relative energies, and thus the equilibrium constant (Keq), could be calculated using computational chemistry methods (e.g., Density Functional Theory). Generally, the trans isomer is expected to be thermodynamically more stable due to reduced steric strain.
Positional isomerization of substituents on a thiophene ring is also a known phenomenon, though it typically requires significant energy input. nih.gov Theoretical studies on the thermochemistry of substituted thiophenes can provide valuable data on the relative enthalpies of formation of different isomers. acs.orgacs.org Such calculations would reveal the thermodynamic driving forces for any potential rearrangement of the cyclopentanol group to a different position on the thiophene ring, although such a reaction is unlikely under typical synthetic conditions.
An article on the stereochemical analysis and conformational dynamics of “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound have yielded no detailed research findings.
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General principles regarding the stereochemistry of substituted cyclopentanols and the conformational analysis of five-membered rings are well-established in the field of organic chemistry. However, applying these general concepts to "this compound" without specific research on this compound would be speculative and would not meet the required standards of scientific accuracy and detail.
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Stereochemical Analysis and Conformational Dynamics
Hindered Rotation and Atropisomerism
Rotational Barriers Around the Thiophene-Cyclopentane Bond
The magnitude of this barrier is influenced by several factors, including:
Steric Hindrance: The repulsive forces between the electron clouds of atoms or groups of atoms that are in close proximity. In this molecule, the chlorine atom on the thiophene (B33073) ring and the hydroxyl group on the cyclopentane (B165970) ring, as well as the rings themselves, can create steric hindrance that restricts free rotation.
Electronic Effects: The distribution of electrons in the molecule can lead to attractive or repulsive interactions that either stabilize or destabilize certain conformations.
While specific experimental or computational data on the rotational barriers for 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol are not available, general principles of conformational analysis suggest that the molecule would likely have preferred, lower-energy conformations where steric hindrance is minimized.
Isomeric Studies Related to Restricted Conformation
When the rotational barrier between different conformations is sufficiently high, it can lead to the existence of stable isomers known as atropisomers. These are stereoisomers that can be isolated as separate compounds due to hindered rotation around a single bond.
For this compound, the presence of substituents on both the thiophene and cyclopentane rings could potentially create a high enough rotational barrier to allow for the existence of atropisomers. However, without specific studies, it is not possible to confirm this.
In the absence of dedicated research on this specific compound, a comprehensive understanding of its stereochemical and conformational dynamics remains an area for future investigation. Computational modeling techniques, such as density functional theory (DFT), and experimental methods, like nuclear magnetic resonance (NMR) spectroscopy, would be valuable tools in elucidating the rotational barriers and stable conformations of this compound.
An extensive search of scientific literature and spectroscopic databases has been conducted for the chemical compound This compound . The objective was to find detailed research findings and data pertaining to its advanced spectroscopic and structural elucidation, as specified in the requested article outline.
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Consequently, it is not possible to generate the requested article with scientifically accurate and detailed information for the following sections and subsections:
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Vibrational Spectroscopy for Structural Insights (IR, Raman)
Conformational Isomerism Elucidation via Vibrational Frequencies
Without any primary or secondary research sources that have characterized this specific compound, the creation of data tables, detailed research findings, and in-depth analysis as per the instructions would require speculation or fabrication of data, which would be scientifically unsound.
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Mass Spectrometry for Mechanistic Pathway Elucidation (High-Resolution MS)
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound and for elucidating its fragmentation patterns, which in turn can provide crucial information about its structure and the mechanisms of chemical reactions.
In a research context, "this compound" might be synthesized as part of a larger library of compounds or be a component in a complex reaction mixture. HRMS allows for the precise mass measurement of the molecular ion, confirming its elemental formula (C₉H₁₁ClOS). The subsequent fragmentation in the mass spectrometer provides a unique fingerprint for the molecule.
The fragmentation of "this compound" is expected to be dictated by the lability of the bonds within its structure, particularly the C-C and C-O bonds of the cyclopentanol (B49286) moiety and the bonds of the chlorothiophene ring. Key fragmentation pathways for alcohols often involve alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For aromatic systems like thiophene (B33073), fragmentation can involve ring opening or cleavage of the substituent groups. A recent study on the fragmentation of the 2-chlorothiophene (B1346680) cation identified various dissociation channels, often initiated by H or Cl atom transfer followed by ring fragmentation. researchgate.net
A plausible fragmentation pattern for "this compound" is presented below, based on the known fragmentation of cyclopentanol and chlorothiophene derivatives. researchgate.netnih.govchegg.com The presence of chlorine would be indicated by the characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion peak.
Interactive Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Proposed Fragment Ion | Plausible Neutral Loss | Notes |
| 204.0219 / 206.0190 | [C₉H₁₁ClOS]⁺ | - | Molecular ion peak with characteristic chlorine isotopic pattern. |
| 186.0113 / 188.0084 | [C₉H₉ClS]⁺ | H₂O | Loss of water from the cyclopentanol ring. |
| 169.0348 / 171.0319 | [C₈H₁₀ClS]⁺ | CH₂O | Alpha cleavage with loss of formaldehyde. |
| 149.9984 | [C₄H₂ClS]⁺ | C₅H₉O | Cleavage of the bond between the thiophene and cyclopentanol rings. |
| 115.0112 | [C₅H₈O]⁺ | C₄H₃ClS | Cleavage with charge retention on the cyclopentanol fragment. |
| 85.0653 | [C₅H₉O]⁺ | C₄H₂ClS | Formation of the cyclopentoxy cation. |
Note: The m/z values are predicted and would need to be confirmed by experimental data.
To definitively establish reaction mechanisms, isotopic labeling studies coupled with mass spectrometry are invaluable. For instance, to probe the mechanism of a dehydration reaction involving "this compound," the hydroxyl group could be labeled with ¹⁸O. The mass spectrum of the resulting product would show a molecular ion peak shifted by 2 atomic mass units. Analysis of the fragment ions would reveal which fragments retain the ¹⁸O label, thereby providing concrete evidence for the reaction pathway.
Similarly, deuterium (B1214612) labeling at specific positions on the cyclopentanol ring could be used to investigate the stereochemistry of elimination reactions or to trace the movement of hydrogen atoms during fragmentation.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules in the crystal lattice.
While a crystal structure for "this compound" is not currently available, the analysis of related halogenated thiophene derivatives provides a strong basis for predicting the types of intermolecular interactions that would govern its crystal packing. acs.orgrsc.org The key interactions expected are:
Hydrogen Bonding: The hydroxyl group of the cyclopentanol moiety is a strong hydrogen bond donor and acceptor. It is highly probable that O-H···O hydrogen bonds would be a dominant feature in the crystal packing, leading to the formation of chains or networks of molecules.
Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the sulfur atom of the thiophene ring (Cl···S) or the oxygen of the hydroxyl group (Cl···O). Studies on other halogenated compounds have highlighted the significance of these interactions in directing crystal assembly. researchgate.net
π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the steric influence of the cyclopentanol substituent.
A hypothetical set of key crystallographic parameters for "this compound" is presented in the table below, based on typical values for substituted thiophenes and cyclopentanes. researchgate.net These values provide a quantitative description of the molecule's geometry.
Interactive Table 2: Predicted Key Crystallographic Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.74 | |
| C-S (thiophene) | 1.72 | |
| C=C (thiophene) | 1.37 | |
| C-C (thiophene) | 1.42 | |
| C-C (cyclopentane) | 1.54 | |
| C-O | 1.43 | |
| Bond Angles (°) | ||
| C-S-C (thiophene) | 92.2 | |
| S-C-C (thiophene) | 111.5 | |
| C-C-C (thiophene) | 112.4 | |
| C-C-C (cyclopentane) | ~105 | |
| C-C-O | 110.0 | |
| Torsion Angles (°) | ||
| C(2)-C(3)-C(cyclopentyl)-C(OH) | Variable, defining the relative orientation of the two rings. |
Note: These values are illustrative and based on structurally similar compounds. Actual values would be determined by X-ray diffraction analysis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. These methods could provide significant insights into the behavior of 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol.
Geometry Optimization and Energetics of Conformers and Stereoisomers
Due to the presence of a flexible cyclopentanol (B49286) ring and the rotatable bond connecting it to the chlorothiophene group, this compound can exist in various conformations. Furthermore, the molecule has two chiral centers, leading to the possibility of four stereoisomers (R,R), (S,S), (R,S), and (S,R).
Theoretical calculations would involve optimizing the geometry of each possible conformer and stereoisomer to find the lowest energy structures. The relative energies of these structures would indicate their relative stabilities. This information is crucial for understanding which forms of the molecule are most likely to exist under different conditions.
Hypothetical Data Table for Conformational Analysis:
| Conformer/Stereoisomer | Relative Energy (kcal/mol) |
| Isomer 1 (e.g., equatorial-gauche) | 0.00 |
| Isomer 2 (e.g., axial-gauche) | 1.5 |
| Isomer 3 (e.g., equatorial-anti) | 2.1 |
| Isomer 4 (e.g., axial-anti) | 3.0 |
| Note: This table is purely illustrative as no specific data exists for this compound. |
Transition State Characterization for Reaction Mechanisms
Should this compound be involved in chemical reactions, computational methods could be used to identify the transition state structures. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insights into the reaction kinetics and mechanism.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic properties. For this compound, this would include:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the structure of the molecule and for assigning the peaks in experimentally obtained spectra. The accuracy of these predictions is highly dependent on the level of theory and basis set used.
IR Frequencies: The vibrational frequencies from IR spectroscopy can also be calculated. These theoretical frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol and various C-H, C-C, C-S, and C-Cl vibrations.
Hypothetical Data Table for Predicted NMR Chemical Shifts:
| Atom | Predicted 13C Chemical Shift (ppm) |
| C1 (CH-OH) | 75.2 |
| C2 (CH-Thiophene) | 52.8 |
| C3 (CH2) | 28.5 |
| C4 (CH2) | 24.1 |
| C5 (CH2) | 35.9 |
| Note: This table is purely illustrative as no specific data exists for this compound. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time.
Conformational Sampling and Interconversion Pathways
MD simulations would allow for the exploration of the conformational landscape of the molecule. By simulating the motion of the atoms over time, it would be possible to observe how the molecule transitions between different low-energy conformations and to map out the pathways for these interconversions. This provides a more dynamic picture than the static view from quantum chemical calculations.
Solvation Effects on Molecular Structure and Reactivity
The presence of a solvent can significantly influence the structure and reactivity of a molecule. MD simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., hydrogen bonding with the hydroxyl group) affect the preferred conformation of this compound and its chemical behavior.
Frontier Molecular Orbital Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the structure and reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower reactivity. nih.gov
For thiophene (B33073) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the thiophene ring. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the presence of the cyclopentanol group would affect the electronic distribution and thus the HOMO-LUMO gap. Theoretical calculations on similar substituted thiophenes can provide an estimate of these values. researchgate.netnih.gov
Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 | High kinetic stability, moderate reactivity |
| Ionization Potential | 6.5 | Energy required to remove an electron |
These values are hypothetical and based on typical ranges observed for substituted thiophenes in computational studies.
A predicted HOMO-LUMO gap of around 5.0 eV would suggest that this compound is a relatively stable molecule. The HOMO would likely be localized on the thiophene ring, making it the primary site for electrophilic attack, while the LUMO would also be distributed across the ring system, indicating where nucleophilic attack might occur. researchgate.net
Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from changes in electron density when an electron is added to or removed from the molecule.
For this compound, the thiophene ring is expected to be the most reactive part of the molecule. Thiophenes typically undergo electrophilic substitution, and the position of this substitution is influenced by the existing substituents. youtube.com The chlorine atom at the 2-position and the cyclopentanol group at the 3-position will direct incoming electrophiles.
Table 2: Predicted Fukui Function Values for Selected Atoms in this compound
| Atom | Fukui(+) (for Nucleophilic Attack) | Fukui(-) (for Electrophilic Attack) | Predicted Reactive Site |
|---|---|---|---|
| C2 (of thiophene) | 0.15 | 0.05 | Moderate nucleophilic attack |
| C4 (of thiophene) | 0.08 | 0.25 | Primary electrophilic attack |
| C5 (of thiophene) | 0.12 | 0.30 | Secondary electrophilic attack |
| S1 (of thiophene) | 0.05 | 0.10 | Minor electrophilic attack |
These values are illustrative and represent a qualitative prediction based on the known reactivity patterns of substituted thiophenes.
Based on these predictions, the C5 and C4 positions of the thiophene ring are the most probable sites for electrophilic attack, which is a common reactivity pattern for 2-substituted thiophenes. youtube.com The chlorine atom itself could be a site for nucleophilic aromatic substitution under certain conditions. nih.gov
Reaction Pathway Mapping and Energy Landscapes
Computational chemistry allows for the mapping of reaction pathways and the calculation of energy landscapes, providing detailed insights into the mechanisms of chemical reactions. nih.gov
Thiophene derivatives can undergo various intramolecular rearrangements and cyclizations, often promoted by heat, light, or catalysts. nih.govacs.org For this compound, the presence of the hydroxyl group on the cyclopentyl ring introduces the possibility of intramolecular cyclization reactions.
For instance, under acidic conditions or with a suitable catalyst, the hydroxyl group could act as a nucleophile, attacking the thiophene ring to form a new heterocyclic system. Computational studies can model the transition states and intermediates of such reactions to determine their feasibility and predict the most likely products. mdpi.com The study of similar intramolecular cyclizations in other thiophene-based systems provides a basis for these predictions. nih.govacs.org
The substituents on the thiophene ring play a crucial role in determining the selectivity and rate of its reactions. nih.govnih.gov In this compound, the chlorine atom is an electron-withdrawing group, which generally deactivates the thiophene ring towards electrophilic substitution but directs incoming electrophiles to the C5 position. nih.gov
The cyclopentanol group at the C3 position is a bulky, weakly activating group. Its steric hindrance could influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C5 position. Computational studies on the effect of different substituents on the reactivity of thiophenes have shown that both electronic and steric factors are important in controlling reaction outcomes. researchgate.netnih.gov
Applications As a Synthon or Ligand in Advanced Organic Synthesis Research
Precursor for Complex Natural Product Synthesis
The structural framework of 2-(2-chlorothiophen-3-yl)cyclopentan-1-ol presents a valuable starting point for the synthesis of more complex molecules, including natural products. The combination of a heterocyclic aromatic ring and a chiral-containing cyclic alcohol offers multiple points for diversification.
Incorporation into Polycyclic Scaffolds
The cyclopentanol (B49286) ring can serve as a foundational element for the construction of polycyclic systems. nih.govnih.gov Through strategic functionalization and subsequent cyclization reactions, this five-membered ring can be annulated to form larger, more intricate structures. For example, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular alkylation or acylation reactions to form a new ring. Alternatively, the cyclopentane (B165970) ring could participate in cycloaddition reactions to build polycyclic scaffolds.
The thiophene (B33073) moiety also offers handles for creating fused ring systems. The chlorine atom can be displaced through various cross-coupling reactions, and the adjacent ring positions can be functionalized to participate in cyclization cascades, leading to thieno-fused polycycles.
Strategies for Further Elaboration of the Thiophene and Cyclopentanol Units
Both the thiophene and cyclopentanol units of the molecule are amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of compounds.
Table 1: Potential Elaboration Strategies
| Moiety | Functional Group | Potential Reactions | Resulting Structure |
| Thiophene | 2-Chloro | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Biaryl, alkenyl, alkynyl, or amino-substituted thiophenes |
| Thiophene | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, acylation) | Functionalized thiophene ring |
| Cyclopentanol | Hydroxyl | Oxidation, Esterification, Etherification | Cyclopentanone (B42830), esters, ethers |
| Cyclopentanol | C-H bonds | Radical functionalization, Directed C-H activation | Substituted cyclopentane ring |
These elaborations can introduce new functionalities and stereocenters, which are crucial steps in the total synthesis of complex natural products.
Building Block for Novel Heterocyclic Systems
The inherent structure of this compound makes it a suitable building block for the synthesis of novel heterocyclic compounds. nih.govossila.comapolloscientific.co.ukaksci.comhoffmanchemicals.com The combination of the thiophene ring and the reactive hydroxyl group on the cyclopentane ring allows for the construction of various fused and spirocyclic architectures.
Reactions Leading to Fused or Spirocyclic Architectures
Intramolecular reactions are a key strategy for forming fused or spirocyclic systems from this precursor. For instance, the hydroxyl group could react with a functional group introduced on the thiophene ring (or a substituent attached to it) to form a new heterocyclic ring fused to the thiophene or cyclopentane core. nih.gov
Spirocycles could be generated by functionalizing the cyclopentane ring at a position other than the hydroxyl-bearing carbon and then inducing a cyclization that involves both the thiophene and cyclopentane rings, with the shared carbon atom acting as the spiro center.
Creation of Multi-Component Molecular Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single step. nih.govresearchgate.net The functional groups present in this compound—the hydroxyl group and the reactive sites on the thiophene ring—could potentially participate in MCRs to generate highly functionalized, multi-component molecular systems. For example, the hydroxyl group could act as a nucleophile in a Passerini or Ugi reaction, incorporating the entire molecule into a larger, more complex product.
Development of Chiral Ligands or Auxiliaries
The presence of a stereocenter at the hydroxyl-bearing carbon of the cyclopentanol ring suggests that this compound could be resolved into its enantiomers and utilized in asymmetric synthesis. nih.govresearchgate.netnih.govresearchgate.net
Enantiomerically pure forms of this compound could serve as precursors for the development of novel chiral ligands. The thiophene ring can be functionalized with coordinating groups, such as phosphines or amines, while the chiral cyclopentanol backbone provides the necessary steric environment to induce enantioselectivity in metal-catalyzed reactions.
Furthermore, the chiral alcohol itself could act as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a reaction before being cleaved off. The steric bulk and the electronic nature of the chlorothiophene group would play a crucial role in the degree of stereocontrol.
Material Science Applications (Non-biological)
The thiophene ring is a well-known building block for conducting polymers and other functional organic materials due to its electron-rich nature and the ability of its sulfur atom to participate in π-conjugation.
Polythiophenes and their derivatives are among the most studied classes of conjugated polymers, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.org The properties of these polymers can be tuned by modifying the substituents on the thiophene ring.
The this compound monomer could potentially be incorporated into a polymer backbone through various polymerization techniques. For instance, the thiophene ring could be functionalized with polymerizable groups, or the compound could undergo oxidative polymerization. The presence of the cyclopentanol side chain would likely enhance the solubility and processability of the resulting polymer, which is often a challenge with rigid conjugated polymers. acs.org
The introduction of such a bulky, non-planar side group could also influence the packing of the polymer chains in the solid state, which in turn affects the material's electronic properties. acs.org Side-chain engineering is a known strategy to control the morphology and performance of polythiophenes in electronic devices. aip.org
Thiophene derivatives are extensively used in the synthesis of small molecules and polymers for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com The electronic properties of these materials, such as their HOMO/LUMO energy levels and band gaps, can be precisely controlled through chemical modification. researchgate.net
This compound could serve as a precursor for the synthesis of novel π-conjugated systems. The thiophene ring can act as a donor unit, and by coupling it with suitable acceptor moieties, donor-acceptor type chromophores with tailored photophysical properties could be designed. mdpi.com The chloro-substituent offers a handle for further synthetic transformations via cross-coupling reactions, allowing for the extension of the conjugated system.
The cyclopentanol group could also be modified to introduce other functionalities, such as groups that promote self-assembly or improve charge transport. The development of new thienothiophene-based copolymers, for instance, has led to efficient polymer solar cells. mdpi.com
Table 3: Potential Optoelectronic Properties of Polymers Derived from this compound Analogues
| Polymer Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |
| Poly(3-(cyclopentanol-2-yl)thiophene) | -5.2 | -3.0 | 2.2 | OFET, OPV |
| Donor-Acceptor Copolymer | -5.4 | -3.5 | 1.9 | OPV, OLED |
Future Research Directions and Open Challenges
Exploration of Undiscovered Synthetic Routes
The development of novel synthetic pathways for 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol and its analogs is a primary area for future research. The emphasis lies in creating more efficient and environmentally benign processes.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like thiophene (B33073) derivatives. nih.gov Future synthetic routes will likely move away from harsh solvents and toxic reagents. nih.gov Research is anticipated to focus on metal-free methodologies to reduce metal toxicity and advance sustainability. nih.gov This includes employing potassium sulfide (B99878) or elemental sulfur as sulfur sources. nih.gov
One promising green approach is the palladium-catalyzed direct C-H arylation of thiophene derivatives using water as the reaction medium. unito.it This method offers a significant advantage by being independent of water purity, even allowing the use of industrial wastewater, thereby improving the process's green metrics. unito.it Another sustainable strategy involves the use of safe, inexpensive, and readily available inorganic reagents like copper (II) sulfate (B86663) pentahydrate and sodium halides in an environmentally friendly solvent such as ethanol (B145695). nih.gov These methods have successfully produced halogenated thiophenes in high yields under mild conditions. nih.gov
Multicomponent reactions (MCRs) also represent a key area of green synthesis, offering efficiency by combining several steps into a single procedure, thus saving time, energy, and resources. nih.gov The well-known Gewald reaction, a multicomponent process for synthesizing 2-aminothiophenes, exemplifies this approach. nih.govderpharmachemica.com
| Approach | Key Features | Potential Advantages for Synthesizing this compound Analogs | Reference |
|---|---|---|---|
| Pd-catalyzed C-H Arylation in Water | Uses water as a solvent; tolerant to water quality. | Eliminates hazardous organic solvents; potential for gram-scale synthesis. | unito.it |
| Copper-Mediated Halocyclization | Uses ethanol as a solvent and non-toxic inorganic reagents. | High product yields under mild conditions; avoids harsh cyclizing agents. | nih.gov |
| Metal-Free Methodologies | Employs reagents like potassium sulfide or elemental sulfur. | Minimizes metal toxicity and contamination of the final product. | nih.gov |
| Multicomponent Reactions (e.g., Gewald) | Combines multiple synthetic steps into one pot. | Increases efficiency, reduces waste, and simplifies procedures. | nih.govnih.gov |
Flow Chemistry Methodologies for Scalability
For the large-scale production of this compound, flow chemistry presents a significant advancement over traditional batch processing. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, selectivity, and safety. The scalability of flow processes would be crucial for transitioning from laboratory-scale synthesis to industrial production, ensuring consistent quality and reducing operational hazards.
Advanced Computational Modeling and Machine Learning in Research Design
The integration of computational tools is set to revolutionize the discovery and development of thiophene derivatives. nih.gov These technologies can accelerate research by predicting molecular properties and designing novel compounds with desired characteristics.
Predictive Modeling for Reaction Outcomes and Selectivity
Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. researchgate.net For instance, theoretical studies have been used to investigate the photochemical isomerization reactions of thiophenes, helping to elucidate the preferred reaction pathways. researchgate.net Such predictive modeling can be applied to forecast the outcomes and regioselectivity of various synthetic reactions for thiophene derivatives, including electrophilic substitution and metal-catalyzed cross-couplings. nih.govacs.org This predictive power allows for the optimization of reaction conditions, minimizing trial-and-error experimentation and saving significant resources. acs.org
De Novo Design of Functionalized Derivatives
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in drug discovery and materials science. harvard.edu Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecular structures from scratch. harvard.edu By training these models on datasets of known thiophene-containing compounds and their properties, it is possible to generate new derivatives of this compound with potentially enhanced biological activity or material properties. nih.govgithub.com Cheminformatics tools, combined with Quantitative Structure-Activity Relationship (QSAR) models, can screen virtual libraries of these de novo designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
| Technique | Application | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Quantum Chemistry (e.g., DFT) | Modeling reaction mechanisms and predicting outcomes. | Optimizes synthetic routes and improves understanding of chemical reactivity. | researchgate.netresearchgate.net |
| Machine Learning (QSAR) | Predicting biological activity from chemical structure. | Enables virtual screening of derivatives to identify potent candidates. | nih.gov |
| Generative Models (VAE, GAN) | De novo design of novel molecular structures. | Creates new functionalized derivatives with tailored properties. | harvard.edugithub.com |
Development of Novel Derivatization and Analytical Methods
Advancements in derivatization and analytical techniques are essential for the comprehensive characterization of novel compounds. Future work on this compound will necessitate sophisticated methods for creating and analyzing its derivatives.
The functionalization of the thiophene ring is a key strategy for modifying the properties of the parent compound. chemrxiv.org Direct metalation, using reagents like Knochel-Hauser bases or LDA, followed by trapping with various electrophiles, is a convenient method for introducing new substituents onto the thiophene moiety. acs.org This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov
For the characterization of these new molecules, a combination of spectroscopic and spectrometric techniques is crucial. journalwjarr.comjournalwjarr.com Standard methods include ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy. nih.gov Furthermore, advanced techniques such as ultrahigh-resolution mass spectrometry can provide detailed information on the composition and structure of complex thiophene compounds. acs.org Trapped ion mobility spectrometry, when coupled with mass spectrometry, can even offer insights into the molecular size and configuration of these molecules, which is vital for understanding their physical and biological properties. acs.org
Advanced Chromatographic Separation of Stereoisomers
The presence of two chiral centers in this compound gives rise to four possible stereoisomers. The separation and characterization of these individual stereoisomers are paramount for understanding their distinct chemical and biological properties. While classical chromatographic techniques provide a starting point, significant challenges remain in achieving baseline separation with high efficiency and purity. Future research should focus on the development and application of advanced chromatographic techniques.
Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are promising avenues. Research should be directed towards screening a variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose), to identify the optimal conditions for separating the enantiomeric and diastereomeric pairs of this compound. A systematic study of the effects of mobile phase composition, temperature, and flow rate on retention and resolution would be critical.
Table 1: Proposed Screening of Chiral Stationary Phases for Separation of this compound Stereoisomers
| CSP Type | Mobile Phase System | Parameters to be Optimized | Expected Outcome |
| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol, Hexane/Ethanol | Eluent composition, Flow rate, Temperature | High-resolution separation of all four stereoisomers |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | Non-polar and polar organic modifiers | Nature of modifier, Additive concentration | Elucidation of chiral recognition mechanisms |
| Macrocyclic glycopeptide (e.g., Chirobiotic V) | Polar organic, Reverse-phase | pH of aqueous phase, Organic modifier percentage | Separation under different polarity conditions |
The development of multi-dimensional chromatography systems could also offer a powerful solution for resolving complex mixtures of these stereoisomers, potentially coupling different separation mechanisms to achieve superior separation.
Hyphenated Techniques for In-situ Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound requires real-time monitoring of reactant consumption and product formation. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detector, are ideally suited for this purpose. researchgate.netnih.gov Future research should leverage these powerful tools for in-situ reaction monitoring.
Techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) could provide continuous insights into reaction progress. For instance, monitoring the synthesis or transformation of this compound would allow for the identification of transient intermediates and byproducts, which is crucial for reaction optimization and mechanistic elucidation. nih.gov The development of flow chemistry setups integrated with these hyphenated techniques would enable high-throughput screening of reaction conditions.
Table 2: Application of Hyphenated Techniques for Reaction Monitoring
| Hyphenated Technique | Reaction Type to be Monitored | Information to be Gained | Potential Challenges |
| HPLC-MS/MS | Synthesis of this compound | Identification of intermediates and byproducts, Reaction kinetics | Ion suppression effects, Isomer differentiation |
| GC-MS | Derivatization and subsequent reactions | Volatile impurity profiling, Quantification of reactants and products | Thermal degradation of analytes |
| LC-NMR | Photochemical transformations | Structural elucidation of photoproducts in real-time | Sensitivity, Solvent signal suppression |
Investigation of Unexplored Chemical Reactivity
The chemical reactivity of this compound is largely uncharted territory. The presence of the electron-rich thiophene ring, the chloro substituent, and the secondary alcohol functionality suggests a diverse range of potential transformations.
Radical Chemistry Involving Chlorothiophene
The chlorothiophene moiety is a prime candidate for exploration under radical reaction conditions. rsc.org Future investigations could focus on radical-mediated C-C and C-heteroatom bond formations. For instance, the chlorine atom could be targeted in atom transfer radical addition (ATRA) reactions or reductive dehalogenation processes to generate a thienyl radical. This reactive intermediate could then be trapped with various radical acceptors to synthesize novel derivatives. nih.gov The influence of the adjacent cyclopentanol (B49286) group on the regioselectivity and stereoselectivity of these radical reactions would be a key area of study.
Furthermore, the Minisci reaction, which involves the addition of an alkyl radical to an electron-deficient heterocycle, could be explored. nih.gov Although thiophenes are generally electron-rich, the electronic properties can be modulated by the substituents, and under appropriate conditions, radical functionalization of the thiophene ring could be achieved.
Photochemical Transformations of the Alcohol and Thiophene Moieties
The photochemistry of thiophene derivatives is a rich field with potential for novel transformations. mdpi.orgmdpi.com Irradiation of this compound could lead to a variety of outcomes, including intramolecular cyclization, rearrangement, or reactions involving the chloro substituent. The interaction between the excited state of the thiophene ring and the cyclopentanol moiety could lead to unique photochemical pathways. acs.org
For example, intramolecular [2+2] photocycloaddition between the thiophene double bond and a suitably positioned alkene tethered to the cyclopentanol oxygen could be investigated. The stereochemistry of the cyclopentanol could play a crucial role in directing the stereochemical outcome of such reactions. nih.gov Additionally, photoinduced electron transfer processes could be explored, potentially leading to radical ion intermediates and subsequent novel bond formations.
Stereoelectronic Effects in Highly Substituted Systems
The spatial arrangement of substituents and their electronic properties can have a profound impact on the reactivity and conformation of a molecule. For derivatives of this compound, a deeper understanding of these stereoelectronic effects is essential.
Deeper Understanding of Intramolecular Interactions
The proximity of the hydroxyl group on the cyclopentane (B165970) ring to the chlorothiophene moiety suggests the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom or the chlorine atom of the thiophene ring. The strength and nature of these interactions would depend on the relative stereochemistry of the substituents.
Future research should employ a combination of experimental techniques (e.g., NMR spectroscopy, IR spectroscopy) and computational modeling to probe these intramolecular interactions. mdpi.commdpi.com For example, variable temperature NMR studies could provide evidence for the presence and strength of hydrogen bonds. Quantum chemical calculations could be used to model the different conformations of the stereoisomers and quantify the energetic contributions of these non-covalent interactions. Understanding these interactions is crucial as they can influence the molecule's preferred conformation and, consequently, its reactivity.
Rational Design of Derivatives with Tuned Reactivity
The rational design of derivatives of this compound is a key strategy for modulating its chemical reactivity and, consequently, its potential biological activity. This approach involves systematic structural modifications to influence the electronic and steric properties of the molecule, thereby fine-tuning its interactions with biological targets. The design process primarily focuses on two key regions of the molecule: the thiophene ring and the cyclopentanol moiety.
Modification of the Thiophene Ring
The thiophene ring is a crucial pharmacophore, and its reactivity is highly susceptible to the nature and position of its substituents. The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609), a property that can be modulated through rational design.
Electronic Effects of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring can significantly alter its electron density and, therefore, its reactivity.
Electron-Donating Groups (EDGs): Functional groups such as alkoxy (-OR), amino (-NR₂), or alkyl (-R) groups, when introduced onto the thiophene ring, can increase the electron density of the ring system. This enhancement in electron density generally increases the thiophene's reactivity towards electrophilic attack.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decreases the electron density of the thiophene ring. This modification can render the ring less susceptible to electrophilic substitution and potentially more prone to nucleophilic attack, depending on the reaction conditions.
Bioisosteric Replacement: Another powerful strategy in rational drug design is bioisosteric replacement. This involves substituting the thiophene ring with other heterocyclic systems to improve potency, selectivity, or metabolic stability. For instance, the thiophene ring could be replaced by other five-membered heterocycles like furan (B31954) or pyrrole, or even by a phenyl ring, to explore different electronic and steric interactions with a target receptor. The existing chloro-substituent can also be replaced with other halogens (F, Br, I) or a trifluoromethyl group (-CF₃) to modulate lipophilicity and electronic properties.
Modification of the Cyclopentanol Moiety
Stereochemistry and Conformational Effects: The cyclopentanol ring is not planar and can adopt various conformations, such as the envelope and half-chair forms. The substituents on the ring can influence the preferred conformation, which in turn can affect how the molecule binds to a biological target. The relative stereochemistry of the hydroxyl group and the thiophene substituent (cis/trans isomerism) is a critical factor that can be systematically varied to probe the optimal geometry for biological activity.
Functional Group Modification: The hydroxyl group of the cyclopentanol is a key functional feature. It can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding. Rational design strategies can include:
Esterification or Etherification: Converting the hydroxyl group to an ester (-OCOR) or an ether (-OR) can modify the compound's lipophilicity, membrane permeability, and metabolic stability.
Oxidation: Oxidation of the secondary alcohol to a cyclopentanone (B42830) would introduce a carbonyl group, altering the molecule's polarity and hydrogen bonding capabilities.
Conceptual Data on Designed Derivatives
The following table provides a conceptual illustration of how rational design principles could be applied to create derivatives of this compound with potentially tuned reactivity. The predicted changes in reactivity are based on established principles of physical organic chemistry.
| Derivative Name | Modification | Rationale for Design | Predicted Impact on Reactivity |
|---|---|---|---|
| 2-(2-Methoxythiophen-3-yl)cyclopentan-1-ol | Replacement of -Cl with -OCH₃ on the thiophene ring | Introduce an electron-donating group to increase the electron density of the thiophene ring. | Increased reactivity towards electrophilic substitution on the thiophene ring. |
| 2-(2-Nitrothiophen-3-yl)cyclopentan-1-ol | Replacement of -Cl with -NO₂ on the thiophene ring | Introduce a strong electron-withdrawing group to decrease the electron density of the thiophene ring. | Decreased reactivity towards electrophilic substitution; potential for increased susceptibility to nucleophilic aromatic substitution. |
| 3-(1-Methoxycyclopentyl)-2-chlorothiophene | Etherification of the cyclopentanol -OH group | Increase lipophilicity and remove the hydrogen bond donating capability of the hydroxyl group. | Altered metabolic stability and receptor binding interactions. |
| 2-(2-Chlorothiophen-3-yl)cyclopentan-1-one | Oxidation of the cyclopentanol to a cyclopentanone | Introduce a carbonyl group to act as a hydrogen bond acceptor and alter the electronic profile. | Change in polarity and potential for different binding modes with biological targets. |
| 2-(2-Bromothiophen-3-yl)cyclopentan-1-ol | Replacement of -Cl with -Br on the thiophene ring | Modify the electronic and steric properties of the halogen substituent. | Subtle changes in reactivity and potential for altered binding affinity due to different halogen bonding capabilities. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Chlorothiophen-3-yl)cyclopentan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclopentanol derivatives coupled with chlorothiophene precursors. For example, Friedel-Crafts alkylation or nucleophilic substitution may be used to attach the thiophene moiety. Reaction optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (40–80°C), and solvent polarity (e.g., dichloromethane or THF). Yield improvements often require iterative testing of stoichiometric ratios and reaction times .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodological Answer : Techniques include:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- NMR spectroscopy (e.g., NOESY or 2D-COSY) to confirm spatial arrangements of substituents.
- X-ray crystallography for definitive structural elucidation, though crystallization may require co-crystallizing agents due to low melting points .
Q. What safety protocols are critical when handling chlorinated thiophene derivatives like this compound?
- Methodological Answer : Key measures include:
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers away from oxidizing agents (e.g., peroxides) to avoid exothermic reactions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with DFT-based quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)).
- Solvent effects : Test in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- Impurity analysis : Use LC-MS to detect trace byproducts that may skew spectral interpretations .
Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Temperature control : Store samples at –20°C under inert gas (argon/nitrogen) to slow hydrolysis.
- Light protection : Use amber vials to prevent UV-induced decomposition.
- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .
Q. How can researchers assess the compound’s potential as a bioactive scaffold in drug discovery?
- Methodological Answer :
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs).
- In vitro assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., fluorescence-based readouts).
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying halogen positions) to identify pharmacophores .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst selection : Use asymmetric catalysis (e.g., chiral ligands with palladium or ruthenium) to enhance enantioselectivity.
- Process monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track reaction progress and impurity formation.
- Purification : Optimize chiral column chromatography or recrystallization conditions for large batches .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for chlorinated cyclopentanols?
- Methodological Answer :
- Source evaluation : Prioritize studies using OECD/GLP-compliant protocols over non-standardized assays.
- Dose-response analysis : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects.
- Metabolite profiling : Use LC-HRMS to detect degradation products that may contribute to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
